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Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-

Catalog No.
S13462094
CAS No.
M.F
C15H8F2N2O3
M. Wt
302.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxad...

Product Name

Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-

IUPAC Name

3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Molecular Formula

C15H8F2N2O3

Molecular Weight

302.23 g/mol

InChI

InChI=1S/C15H8F2N2O3/c16-10-5-2-6-11(17)12(10)14-18-13(19-22-14)8-3-1-4-9(7-8)15(20)21/h1-7H,(H,20,21)

InChI Key

YWMCDDDPRGMLHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)C3=C(C=CC=C3F)F

Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]- is a chemical compound that features a benzoic acid moiety attached to a 1,2,4-oxadiazole ring substituted with a difluorophenyl group. The compound can be classified under the category of aromatic carboxylic acids and is characterized by its unique structure that combines different functional groups, contributing to its potential biological and chemical activities. The molecular formula for this compound is C15H9F2N2O3C_{15}H_{9}F_{2}N_{2}O_{3}, and it has a molecular weight of approximately 300.24 g/mol.

The chemical reactivity of benzoic acid derivatives typically involves both the aromatic ring and the carboxylic acid functional group. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of the carboxylic acid group directs electrophiles to the meta position on the benzene ring.
  • Formation of Esters and Amides: Benzoic acid can react with alcohols to form esters or with amines to form amides under acidic conditions.
  • Decarboxylation: Heating benzoic acid can lead to decarboxylation, producing benzene.
  • Reduction Reactions: Benzoic acid can be reduced to benzaldehyde or benzyl alcohol using reducing agents like lithium aluminum hydride.

Benzoic acid derivatives exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The specific compound may demonstrate enhanced activity due to the presence of the oxadiazole ring and difluorophenyl substituents, which can influence its interaction with biological targets. Preliminary studies suggest that compounds with oxadiazole rings often show significant antitumor and antibacterial effects.

Synthesis of benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]- can be approached through several methods:

  • Condensation Reactions: The oxadiazole moiety can be synthesized through the condensation of appropriate hydrazones with carboxylic acids or their derivatives.
  • Substitution Reactions: The introduction of the difluorophenyl group can be achieved through nucleophilic substitution or electrophilic aromatic substitution reactions on a suitable precursor.
  • Multi-step Synthesis: A combination of these methods may be employed in a multi-step synthesis process to construct the final compound.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development, particularly in oncology or infectious diseases.
  • Agricultural Chemistry: Its antimicrobial properties could make it useful as a pesticide or fungicide.
  • Material Science: As a building block for functional materials or polymers due to its unique chemical structure.

Interaction studies are crucial for understanding how benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]- interacts with biological systems. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Cellular Studies: Investigating the effects on cell viability and proliferation in various cancer cell lines.
  • Mechanistic Studies: Understanding the pathways through which the compound exerts its biological effects.

Several compounds share structural features with benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-:

Compound NameStructureUnique Features
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acidStructureContains a fluorophenyl group; potential use in pharmaceuticals.
3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acidStructureSimilar oxadiazole structure; potential antimicrobial activity.
Benzoyl peroxideStructureUsed as a bleaching agent; reactive oxygen species generator.

Uniqueness

Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]- stands out due to its specific difluorophenyl substitution and its potential for enhanced biological activity compared to other benzoic acid derivatives. This unique combination may provide novel therapeutic avenues in drug discovery and development.

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

302.05029845 g/mol

Monoisotopic Mass

302.05029845 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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